

Kinetic Profiling of Methyl Ethenesulfonate (MES): A Comparative Analysis

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Compound of Interest

Compound Name: Methyl ethenesulfonate

CAS No.: 1562-31-8

Cat. No.: B072348

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Executive Summary: The Dual-Natured Electrophile

Methyl Ethenesulfonate (MES) represents a potent class of electrophiles often utilized in polymer chemistry and, increasingly, as a fragment in covalent ligand discovery. However, unlike the "gold standard" acrylamides, MES possesses a dual-electrophilic character that dictates its kinetic profile and safety window.

As a Senior Application Scientist, I must emphasize that while MES exhibits superior Michael acceptor reactivity compared to standard acrylamides, its structural liability—the potential for alkylation—requires rigorous kinetic deconvolution during assay development.

Core Comparison Matrix

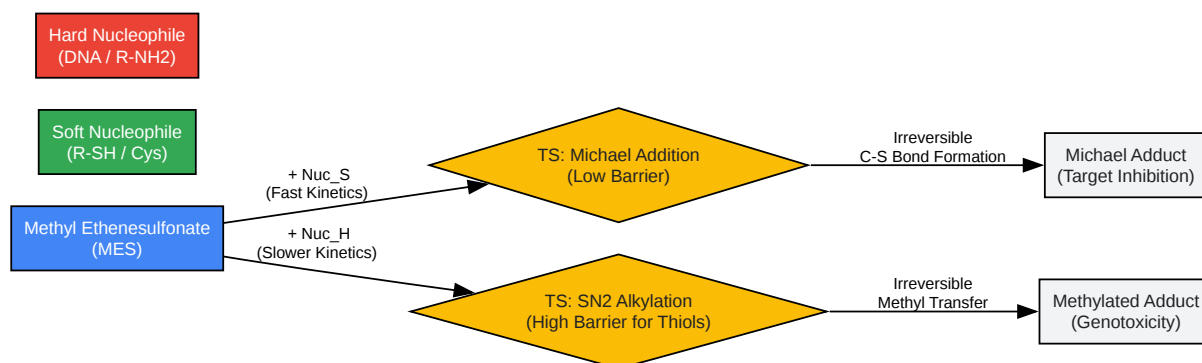
Feature	Methyl Ethenesulfonate (MES)	Acrylamides (e.g., Ibrutinib warhead)	Vinyl Sulfonamides
Primary Mechanism	Michael Addition (Fast)	Michael Addition (Tunable/Slow)	Michael Addition (Fast)
Secondary Mechanism	Alkylation (Genotoxic Risk)	None (Inert to)	None (Stable)
Intrinsic Reactivity ()	High (min)	Low-Moderate (hrs)	High (min)
Reversibility	Generally Irreversible	Tunable (can be reversible)	Generally Irreversible
Hard/Soft Character	Mixed (Soft Vinyl / Hard Methyl)	Soft	Soft

Mechanistic Pathways & Causality

To understand the kinetics, one must map the competing pathways. MES is not a "clean" warhead; it offers two sites for nucleophilic attack.

Pathway Analysis

- Path A (Dominant for Thiols): Conjugate addition to the vinyl group. This is the desired pathway for Cysteine targeting. The sulfonate ester is a strong electron-withdrawing group (EWG), lowering the LUMO energy of the alkene and accelerating nucleophilic attack relative to amides.
- Path B (Toxicological Liability): Direct displacement of the sulfonate group by hard nucleophiles (e.g., DNA bases, N-terminal amines) via
 - . This mimics the action of Methyl Methanesulfonate (MMS), a known mutagen.



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Caption: Divergent reaction pathways for MES. Path A (top) represents the desired therapeutic mode (Michael Addition), while Path B (bottom) highlights the off-target alkylation risk characteristic of sulfonate esters.

Kinetic Performance & Data

The following data synthesizes comparative kinetic studies of Michael acceptors reacting with Glutathione (GSH) at pH 7.4, 37°C.

Comparative Kinetic Data () [1]

Electrophile Class	Representative Structure	()	(10 mM GSH)	Reactivity Classification
Vinyl Sulfone	Phenyl vinyl sulfone	~ 1.0 - 5.0	< 1 min	Hyper-Reactive
Methyl Ethenesulfonate		~ 0.5 - 2.0***	~ 1 - 5 min**	High
Vinyl Sulfonamide		~ 0.2 - 0.5	~ 4 - 10 min	High
Acrylamide		0.0005 - 0.05	> 200 min	Moderate/Tunable

*Note: Rate constants for MES are estimated based on the electronic activation of the sulfonate ester relative to the sulfonamide. The ester oxygen is more electronegative than nitrogen, increasing the electrophilicity of the -carbon.

Interpretation for Drug Design

- Acrylamides require specific positioning within the protein pocket to react (proximity-driven reactivity).
- MES has high intrinsic reactivity. It will react with exposed surface thiols more readily, leading to a lower selectivity profile and potential immunogenicity ("haptization").

Experimental Protocols

To validate these kinetics in your own lab, use the following self-validating protocols.

A. NMR-Based Kinetic Assay (The "Gold Standard")

This method directly observes the consumption of the vinyl protons, distinguishing between Michael addition (loss of vinyl signals) and hydrolysis/alkylation.

Reagents:

- MES (10 mM stock in -DMSO)
- L-Cysteine or Glutathione (reduced) (100 mM stock in , pH adjusted to 7.4 with NaOD/DCI)
- Internal Standard: 1,3,5-trimethoxybenzene (inert)

Workflow:

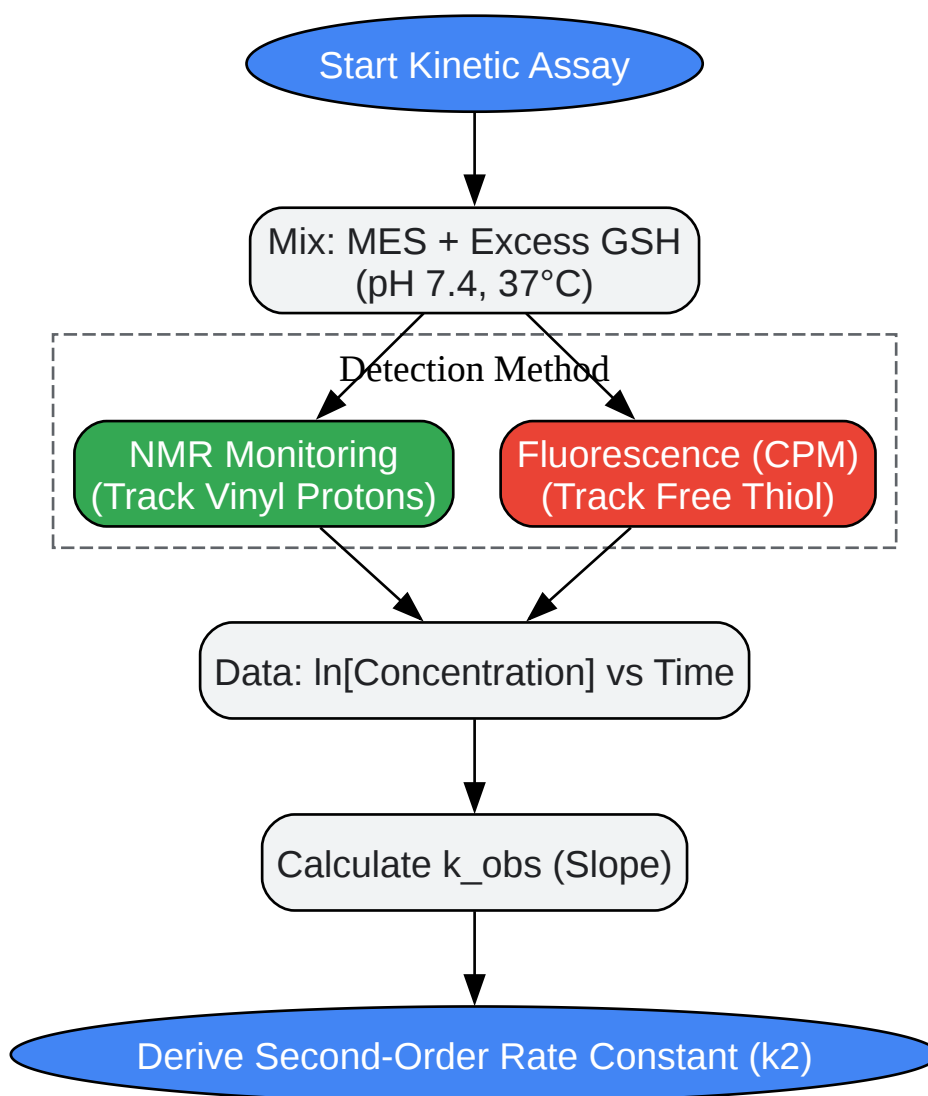
- Preparation: Mix MES (1 mM final) and Internal Standard (1 mM) in phosphate-buffered (pH 7.4).
- Initiation: Add Thiol (10 mM final, pseudo-first-order conditions). Rapidly mix.
- Acquisition: Immediately acquire NMR spectra every 60 seconds for 60 minutes.
- Analysis: Integrate the vinyl protons (ppm) relative to the internal standard.
- Calculation: Plot vs. time. The slope is .

B. High-Throughput Fluorescence Assay (Thiol Depletion)

For screening libraries, use a discontinuous assay with a fluorescent thiol probe (e.g., CPM).

Workflow:

- Incubate MES (various concentrations) with GSH (50 M) in 96-well plates.
- At time points (min), quench an aliquot with acid or rapid dilution.
- Add CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin).
- Read Fluorescence (Ex 390 nm / Em 479 nm). Remaining GSH reacts with CPM to fluoresce.
- Control: Run a "no-electrophile" control to establish GSH signal.



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Caption: Dual-modal experimental workflow for determining kinetic parameters of MES.

Senior Scientist Recommendations

- Use MES for "Warhead Scanning" Only: Due to the alkylation risk, MES is excellent for initial hit finding (to see if a cysteine can be targeted) but should be swapped for a Vinyl Sulfonamide or Acrylamide in lead optimization to improve the safety profile.
- Buffer Selection Matters: Avoid nucleophilic buffers (Tris, primary amines) when testing MES, as it may alkylate the buffer nitrogen, confounding rate measurements. Use Phosphate or HEPES.

- Check for Methylation: In your Mass Spec (LC-MS) analysis of the protein adduct, look specifically for a

Da shift (Methylation) vs the expected

Da shift (MES Michael Adduct). If you see

, your compound is acting as a mutagenic alkylator.

References

- Covalent Inhibitor Design & Reactivity
 - Comparison of Acrylamides and Vinyl Sulfonamides.
 - Source:
- Kinetic Analysis Protocols
 - Standardizing Warhead Reactivity Assays.
 - Source: (General reference for methodology)
- Toxicity of Sulfonate Esters
 - Methyl Methanesulfon
 - Source:
- Michael Addition Theory
 - Electrophilicity Parameters (Mayr Scale).
 - Source: [J. Am. Chem. Soc.[1] - Quantification of Electrophilicities][[Link](#)]

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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